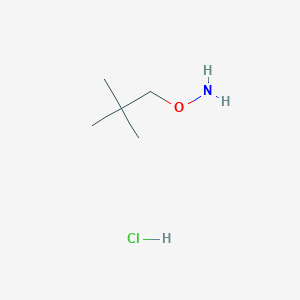
2-(4-Chlorophenoxy)nicotinamide
Vue d'ensemble
Description
“2-(4-Chlorophenoxy)nicotinamide” is a chemical compound with the molecular formula C12H9ClN2O2 . It is available from suppliers such as Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenoxy)nicotinamide” consists of a nicotinamide core with a chlorophenoxy group attached. The empirical formula is C12H9ClN2O2, and the molecular weight is 248.67 .Applications De Recherche Scientifique
Antibacterial Properties
Nicotinamide derivatives, including 2-(4-Chlorophenoxy)nicotinamide, have been studied for their antibacterial properties . These compounds have shown promising results against various bacterial strains, making them potential candidates for the development of new antibacterial agents .
Antibiofilm Properties
In addition to their antibacterial properties, nicotinamide derivatives have also been investigated for their antibiofilm properties . Biofilms are communities of bacteria that are often resistant to conventional antibiotics, so substances that can disrupt these biofilms are of great interest in the medical field .
Computational Analyses
These compounds, including 2-(4-Chlorophenoxy)nicotinamide, are also subjects of computational analyses . These studies help understand the electronic properties of these compounds, which can provide insights into their reactivity and potential applications .
Synthesis and Characterization
The synthesis and characterization of nicotinamide derivatives are areas of active research . Understanding how to efficiently synthesize these compounds and accurately determine their structures is crucial for their further development and application .
Potential Role in Human Health
Nicotinamide, the parent compound of 2-(4-Chlorophenoxy)nicotinamide, plays a crucial role in human health . It is involved in the biosynthesis of NAD+, a coenzyme involved in numerous metabolic reactions. Derivatives of nicotinamide might share some of these beneficial effects .
Treatment of Various Diseases
Nicotinamide and its derivatives have been studied for their potential role in the treatment of various diseases . These include neurodegenerative diseases and heart conditions . It’s possible that 2-(4-Chlorophenoxy)nicotinamide could have similar applications.
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIEDJQUZNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379263 | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenoxy)nicotinamide | |
CAS RN |
175135-80-5 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

